molecular formula C21H30O2 B1668259 Cannabichromene CAS No. 20675-51-8

Cannabichromene

Cat. No.: B1668259
CAS No.: 20675-51-8
M. Wt: 314.5 g/mol
InChI Key: UVOLYTDXHDXWJU-UHFFFAOYSA-N
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Description

Cannabichromene, also known as cannabichrome, is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is one of the many cannabinoids present in cannabis, alongside more well-known compounds such as tetrahydrocannabinol and cannabidiol. This compound is known for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects .

Scientific Research Applications

Cannabichromene has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in cannabinoid research and for the synthesis of cannabinoid derivatives.

    Biology: Studied for its effects on the endocannabinoid system and its potential to modulate various biological processes.

    Medicine: Investigated for its anti-inflammatory, analgesic, and neuroprotective properties. It has shown potential in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.

    Industry: Used in the development of cannabinoid-based products, including pharmaceuticals, nutraceuticals, and cosmetics

Mechanism of Action

Target of Action

Cannabichromene (CBC) is a non-psychoactive cannabinoid found in Cannabis sativa . It has been revealed through in vitro pharmacological assays that CBC has multiple targets, including direct and indirect effects on the endocannabinoid system (ECS) . CBC primarily targets the CB2 receptors , making it a selective CB2 receptor agonist. The CB2 receptors are known to play a crucial role in the regulation of inflammation .

Mode of Action

CBC interacts with its primary target, the CB2 receptor, by acting as an agonist . This interaction triggers a series of cellular responses that lead to its therapeutic effects. CBC has been shown to suppress inflammation in RAW 264.7 cells by downregulating the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinase pathways (MAPK) .

Biochemical Pathways

CBC affects several biochemical pathways. It has been hypothesized to affect the psychoactivity of THC . CBC acts on the TRPV1 and TRPA1 receptors, interfering with their ability to break down endocannabinoids . Moreover, CBC has been shown to suppress inflammation by downregulating the NF-kB and MAPK pathways .

Pharmacokinetics

The pharmacokinetics of CBC have been examined in humans . After a single dose and after the final dose, the maximum concentration (Cmax) of CBC increased by 1.3–1.8-fold for each twofold increase in dose . The time to reach maximum concentration (tmax) ranged from 1.6–4.3 hours . CBC may have preferential absorption over CBD and THC when administered together .

Result of Action

The molecular and cellular effects of CBC’s action are primarily anti-inflammatory. CBC inhibits nitric oxide production by approximately 50% at a concentration of 20 μM . In addition, CBC treatment significantly inhibits causes of inflammation such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels .

Action Environment

The action, efficacy, and stability of CBC can be influenced by various environmental factors. For instance, the presence of other cannabinoids like CBD and THC can affect the absorption of CBC . More research is needed to fully understand how different environmental factors influence the action of CBC.

Safety and Hazards

CBC is considered a highly flammable liquid and vapor . It is harmful if swallowed and can cause serious eye irritation . It is recommended to keep CBC away from heat, sparks, open flames, and hot surfaces .

Future Directions

CBC shows potential in a variety of therapeutic scenarios . More research is needed to prove its merit, but we may see CBC emerge as a viable treatment for numerous ailments in the future . There is also a growing interest in developing Cannabis cultivars with enhanced traits . The advent of the CRISPR/Cas system will revolutionize the basic and applied research in Cannabis .

Biochemical Analysis

Biochemical Properties

Cannabichromene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) receptors . These interactions interfere with the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, enhancing their effects . This compound also interacts with cytochrome P450 enzymes, particularly CYP2C9, which metabolizes it into 8′-hydroxy-cannabichromene and 6′,7′-epoxy-cannabichromene .

Cellular Effects

This compound influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. This compound can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and nitric oxide (NO), in microglia cells . Additionally, it has been observed to promote the viability of neural stem progenitor cells, which are essential for brain function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with several receptors and enzymes. This compound acts as an agonist for TRPA1 and TRPV1 receptors, leading to the modulation of pain and inflammation . It also binds weakly to cannabinoid receptors CB1 and CB2, with a higher affinity for CB2, which is associated with anti-inflammatory effects . Furthermore, this compound’s interaction with cytochrome P450 enzymes results in the formation of metabolites that further modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade when exposed to high temperatures or prolonged storage . In vitro studies have shown that this compound can maintain its anti-inflammatory and neuroprotective effects over extended periods . In vivo studies have demonstrated that this compound can reduce inflammation and promote cell viability over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce significant anti-inflammatory and neuroprotective effects . High doses of this compound may lead to adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C9 . The primary metabolites of this compound are 8′-hydroxy-cannabichromene and 6′,7′-epoxy-cannabichromene . These metabolites have been shown to reduce pro-inflammatory cytokine levels and modulate inflammatory responses . The metabolic pathways of this compound also involve interactions with other enzymes and cofactors that influence its bioavailability and therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed preferentially over other cannabinoids, such as cannabidiol and tetrahydrocannabinol, when administered together . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . Its localization and accumulation in specific tissues contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with various enzymes and receptors . These interactions influence its anti-inflammatory and neuroprotective effects. Additionally, post-translational modifications and targeting signals direct this compound to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromene is typically synthesized from cannabigerolic acid, which is the precursor for all cannabinoids. The synthesis involves the cyclization of cannabigerolic acid by the enzyme cannabichromenic acid synthase to form cannabichromenic acid. This acid is then decarboxylated, either through heat or ultraviolet light exposure, to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from cannabis plants. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cannabichromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cannabichromene stands out due to its specific receptor interactions and potential therapeutic applications, making it a valuable compound in cannabinoid research and development.

Properties

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942873
Record name Cannabichromene
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Molecular Weight

314.5 g/mol
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CAS No.

20675-51-8, 18793-28-7
Record name (±)-Cannabichromene
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Record name Cannabichromene
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Synthesis routes and methods I

Procedure details

The reaction of 5 g. olivetol (27.8 mmole), 1.652 g. n-propylamine (2.3 ml., 27.8 mmole) and 4.6 ml. citral (27.8 mmole) in 55 ml. toluene was carried out in the same manner as described under Example 1. The refluxing time was 7 hours. Gas chromatographic analysis of the reaction mixture showed 61.62% CBC, 4.01% Cannabicitran and trace amount of iso-CBC.
Quantity
27.8 mmol
Type
reactant
Reaction Step One
Quantity
2.3 mL
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reactant
Reaction Step Two
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27.8 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a three-necked, 2 liter round bottomed flask fitted with a condenser, a dropping funnel and a mechanical stirrer, was added 90 g. (0.5 mole) of powdered olivetol and 36.5 g. (53.2 ml., 0.5 mole) t-butylamine and the mixture dissolved in 1 liter toluene. The reaction mixture was then stirred for awhile when a brownish white gelatinous material appeared. The mixture was then heated to 50° C. and stirred constantly. To the resulting clear brown solution was added 76 g. (85.6 ml., 0.5 mole) citral dropwise. After complete addition of citral, the reaction mixture was refluxed for 9 hours, cooled to room temperature and the solvent evaporated to give 166.8 g. of crude reaction mixture.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
53.2 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
85.6 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a three-necked round bottomed flask (100 ml capacity), fitted with a dropping funnel and a condenser was added 5 g. olivetol (27.8 mmole) and 2.03 g. (2.96 ml., 27.8 mmole) t-butyl amine in 55 ml toluene and the mixture was heated to 50°-60° C., 4.23 g. (4.76 ml., 27.8 mmole) of citral was then added dropwise. The mixture was refluxed for 9 hours, after which time it was cooled to room temperature and the solvent evaporated to give 9.3 g. of crude reaction mixture. Gas chromatographic analysis of the reaction mixture showed 59.46% CBC (molar conversion), 5.04% cannabicitran and trace amount of iso-CBC.
Quantity
27.8 mmol
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
4.76 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cannabichromene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does Cannabichromene (CBC) interact with the endocannabinoid system?

A1: CBC exhibits low affinity for cannabinoid receptor type 1 (CB1) but is a selective agonist for cannabinoid receptor type 2 (CB2). [] In a study using AtT20 cells, CBC activated CB2 receptors, leading to hyperpolarization. [] This activation was antagonized by the CB2 antagonist AM630. [] Notably, CBC showed higher efficacy than Δ9-tetrahydrocannabinol (THC) in this assay. []

Q2: Does CBC interact with other receptors or ion channels?

A2: Yes, besides CB2, CBC also activates the transient receptor potential ankyrin 1 (TRPA1) channel. [] Both enantiomers of CBC activate TRPA1, but the (-) enantiomer shows greater potency. []

Q3: What are the downstream effects of CBC's interaction with CB2 and TRPA1?

A3: CBC's activation of CB2 receptors is linked to its anti-inflammatory effects. [, ] In murine models of arthritis, CBC, alone and in combination with cannabidiol (CBD), reduced inflammation markers. [] CBC's activation of TRPA1 might contribute to its analgesic properties observed in rodent studies. [, ]

Q4: What is the molecular formula and weight of CBC?

A4: CBC has the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol. []

Q5: What spectroscopic data are available for CBC?

A5: NMR spectroscopy (1D and 2D) and mass spectrometry (GC-MS and HRESIMS) have been used to elucidate the structure of CBC and its derivatives. [, , ]

Q6: Are there any known catalytic applications of CBC?

A6: While CBC itself doesn't have direct catalytic applications, research has identified marine bacterial flavoenzymes, Clz9 and Tcz9, that can catalyze the formation of this compound scaffolds from phytocannabinoid precursors. [] These enzymes have the potential for biocatalyst development and could be used for the bioproduction of CBC and related compounds.

Q7: Have computational methods been employed to study CBC?

A7: Yes, molecular dynamics simulations have been used to investigate the interaction of CBC with CYP enzymes, revealing insights into its metabolic pathways. [] For example, a 1 μs simulation showed CBC's stable binding to the active site of CYP2J2, facilitated by hydrogen bonds and water molecules. [] This interaction promotes the formation of hydroxy metabolites. []

Q8: How do structural modifications of CBC affect its activity?

A8: Research on CBC analogs and homologs, including cannabichromevarin (CBCV), reveals that modifications to the side chain can impact biological activity. [, ] Fluorination, as seen with 5-fluoro-CBC, can enhance brain penetration without significantly altering anticonvulsant effects. []

Q9: What formulation strategies have been explored to improve CBC's solubility and bioavailability?

A9: Co-dispersion delivery systems using Soluplus and Neusilin US2 have shown promise in enhancing the solubility and permeability of CBC. [] These systems demonstrated improved dissolution rates and permeability coefficients in simulated gastrointestinal conditions and across the blood-brain barrier. []

Q10: Are there specific regulations regarding the use and handling of CBC?

A10: While CBC itself is not typically subject to the same stringent regulations as THC, regulations surrounding cannabis-derived compounds are constantly evolving. Researchers and manufacturers must stay updated on local and international regulations pertaining to the production, handling, and labeling of CBC and related products.

Q11: What is known about the absorption and distribution of CBC?

A11: Studies in mice have shown that CBC is readily absorbed after intraperitoneal administration and demonstrates substantial brain penetration. [, ] Brain-plasma ratios ranged from 0.2 to 5.8 for CBC and its derivatives. []

Q12: What are the primary metabolic pathways of CBC?

A12: In vitro studies using hepatic microsomes from various species, including humans, have identified the major metabolic pathways of CBC. [, ] Hydroxylation of the pentyl and methylpentenyl side chains is a primary route of metabolism, with additional compounds formed through epoxidation and reduction. [, ] CYP2C9 appears to be a major enzyme involved in CBC metabolism in humans. []

Q13: Has CBC's efficacy been studied in animal models of disease?

A13: Yes, CBC has shown anticonvulsant properties in a mouse model of Dravet syndrome. [] It also demonstrated efficacy in reducing tumor growth and metastasis in mouse xenograft models of breast cancer. []

Q14: Have any targeted drug delivery strategies been explored for CBC?

A14: While specific targeted delivery approaches for CBC are still under investigation, research on improving its solubility and permeability, as seen with co-dispersion delivery systems, can be considered a step towards enhancing its targeted delivery. []

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